WY-50295

Description

Properties

CAS No. |

123016-21-7 |

|---|---|

Molecular Formula |

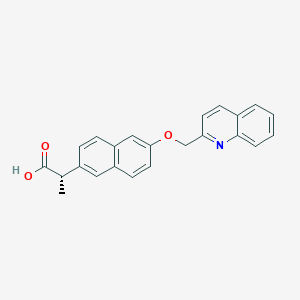

C23H19NO3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |

InChI Key |

QWFAMXAVDCZEBZ-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Synonyms |

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WY-50295

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This compound demonstrates significant inhibitory activity against 5-LO in a range of cellular and non-cellular systems. Furthermore, it exhibits a dual mechanism of action by also functioning as a leukotriene D4 (LTD4) receptor antagonist. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking 5-LO, this compound effectively reduces the production of these potent inflammatory mediators.

Quantitative Data on 5-Lipoxygenase Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro 5-LO Inhibition | Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [1] |

| Mouse Macrophages | IC50 | 0.16 µM | [1] | |

| Human Peripheral Neutrophils | IC50 | 1.2 µM | [1] | |

| Rat Blood Leukocytes | IC50 | 8.1 µM | [1] | |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM | [1] | |

| In Vitro Peptidoleukotriene Release | Fragmented Guinea Pig Lung | IC50 | 0.63 µM | [1] |

| Ex Vivo LTB4 Production | Rat Blood Leukocytes | ED50 (p.o.) | 19.6 mg/kg | [1] |

Selectivity of 5-Lipoxygenase Inhibition

This compound exhibits a high degree of selectivity for 5-lipoxygenase. In non-cellular enzyme assays, concentrations up to 500 µM were found to be essentially inactive against 12-lipoxygenase and 15-lipoxygenase, and prostaglandin H synthetase.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Secondary Mechanism of Action: LTD4 Receptor Antagonism

In addition to its primary role as a 5-LO inhibitor, this compound also demonstrates antagonistic activity at the LTD4 receptor.[2] This dual action provides a more comprehensive blockade of the leukotriene pathway, as it not only prevents the formation of leukotrienes but also inhibits the action of any remaining LTD4 at its receptor.

Quantitative Data on LTD4 Receptor Antagonism

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro LTD4-induced Contractions | Isolated Guinea Pig Trachea | pA2 | 6.06 | [2] |

| In Vivo LTD4-induced Bronchoconstriction | Anesthetized Guinea Pigs | ED50 (i.v.) | 1.3 mg/kg | [2] |

| ED50 (p.o.) | 6.6 mg/kg | [2] |

In Vivo Efficacy: Anti-Allergic Activity

The combined 5-LO inhibition and LTD4 receptor antagonism translate to significant in vivo efficacy in models of allergic bronchoconstriction.

Quantitative Data on In Vivo Anti-Allergic Effects

| Assay Type | Biological System | Parameter | Value | Reference |

| Ovalbumin-induced Bronchoconstriction | Anesthetized Sensitized Guinea Pigs | ED50 (i.v.) | 2.5 mg/kg | [1] |

| ED50 (p.o.) | 7.3 mg/kg | [1] |

Species-Specific Activity and Plasma Protein Binding

A noteworthy characteristic of this compound is its differential activity in human versus rat whole blood. The compound shows significantly reduced efficacy in inhibiting LTB4 production in human whole blood compared to rat whole blood.[3] This discrepancy is attributed to the high-affinity binding of this compound to human serum albumin, which sequesters the drug and reduces its availability to act on 5-lipoxygenase in human neutrophils.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Workflow for LTB4 inhibition assay.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity.

-

Cell Preparation: Isolate neutrophils from fresh human or rat blood using density gradient centrifugation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.

-

Reaction Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by acidifying the medium (e.g., with citric acid) and placing the samples on ice.

-

Extraction: Extract the leukotrienes from the aqueous phase using a solid-phase extraction cartridge or liquid-liquid extraction with an organic solvent.

-

Quantification: Analyze the extracted samples to quantify the amount of LTB4 produced. This is typically done using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by using a specific enzyme-linked immunosorbent assay (ELISA) kit for LTB4.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This protocol outlines the general steps involved in a common model of allergic asthma.

-

Sensitization: Sensitize male Hartley guinea pigs with an intraperitoneal injection of ovalbumin. A typical sensitization schedule might involve two injections of ovalbumin administered two days apart.

-

Drug Administration: After a sensitization period of approximately 2-3 weeks, administer this compound or vehicle control to the animals. For oral administration, the compound is typically given via gavage at a specified time before the antigen challenge (e.g., 4 hours). For intravenous administration, it is given shortly before the challenge.

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pigs (e.g., with urethane). Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation and measurement of respiratory parameters. Cannulate the jugular vein for intravenous administration of the antigen.

-

Measurement of Bronchoconstriction: Monitor changes in bronchomotor tone, typically by measuring changes in intratracheal pressure or lung resistance and dynamic compliance.

-

Antigen Challenge: Induce bronchoconstriction by administering an intravenous challenge of ovalbumin.

-

Data Acquisition and Analysis: Record the changes in bronchomotor tone following the antigen challenge. Calculate the peak increase in bronchoconstriction and express the inhibitory effect of this compound as the percentage reduction in the ovalbumin-induced response compared to the vehicle-treated group. Determine the ED50 value from the dose-response curve.

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with the additional property of LTD4 receptor antagonism. This dual mechanism of action allows for a comprehensive blockade of the leukotriene pathway, leading to significant anti-inflammatory and anti-allergic effects in preclinical models. While its high affinity for human serum albumin presents a challenge for systemic delivery in humans, the pharmacological profile of this compound provides a valuable framework for the development of novel anti-leukotriene agents for the treatment of asthma and other inflammatory disorders. Further research focusing on overcoming the plasma protein binding issue could unlock the full therapeutic potential of this class of compounds.

References

- 1. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of NANC neural bronchoconstriction in vivo in the guinea-pig: involvement of nitric oxide, vasoactive intestinal peptide and soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Selective 5-Lipoxygenase Inhibitor: WY-50295 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WY-50295, a potent and selective inhibitor of 5-lipoxygenase (5-LO). The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other leukotriene-dependent pathologies.

Introduction to this compound and 5-Lipoxygenase

The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent lipid mediators of inflammation.[1] 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[2][3] These mediators are implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.

This compound is an orally active and selective inhibitor of 5-lipoxygenase.[4] Its ability to specifically target 5-LO makes it a valuable tool for studying the role of leukotrienes in various physiological and pathological processes and a potential therapeutic agent for leukotriene-mediated diseases.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in various in vitro and ex vivo systems. The half-maximal inhibitory concentration (IC50) and the effective dose (ED50) values demonstrate its significant activity against 5-lipoxygenase.

| System | Species | IC50 / ED50 | Reference |

| In Vitro 5-LO Inhibition | |||

| Rat Peritoneal Exudate Cells | Rat | 0.055 µM (IC50) | [5] |

| Mouse Macrophages | Mouse | 0.16 µM (IC50) | [5] |

| Human Peripheral Neutrophils | Human | 1.2 µM (IC50) | [5] |

| Rat Blood Leukocytes | Rat | 8.1 µM (IC50) | [5] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | Guinea Pig | 5.7 µM (IC50) | [5] |

| Fragmented Guinea Pig Lung (peptidoleukotrienes) | Guinea Pig | 0.63 µM (IC50) | [5] |

| Rat Whole Blood Leukocytes (LTB4 formation) | Rat | 40 µM (IC50) | |

| Ex Vivo 5-LO Inhibition | |||

| Rat Blood Leukocytes (LTB4 production) | Rat | 19.6 mg/kg p.o. (ED50) | [5] |

| Rat | 18 mg/kg p.o. (ED50) | ||

| In Vivo Efficacy | |||

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 2.5 mg/kg i.v. (ED50) | [5] |

| Guinea Pig | 7.3 mg/kg p.o. (ED50) | [5] |

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade.

| Enzyme | Species/Source | Activity of this compound | Reference |

| 12-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| 15-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Prostaglandin H Synthetase (COX) | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Human Phospholipase A2 | Human | Inactive at concentrations up to 50 µM | [5] |

| Prostaglandin Generation | Rat Peritoneal Exudate Cells | No effect at concentrations up to 10 µM | [5] |

| Mouse Macrophages | No effect at concentrations up to 1 µM | [5] |

Signaling Pathways and Experimental Workflows

The 5-Lipoxygenase Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the 5-lipoxygenase pathway, leading to the production of pro-inflammatory leukotrienes, and the point of intervention by this compound.

General Experimental Workflow for Assessing 5-LO Inhibitors

The diagram below outlines a typical workflow for the in vitro evaluation of a potential 5-lipoxygenase inhibitor.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound or other test inhibitor

-

Borate buffer (0.1 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of 5-lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

-

Prepare a stock solution of arachidonic acid in ethanol. Just before use, dilute the stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM).

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following to each well/cuvette:

-

Blank: Borate buffer and substrate.

-

Control (No Inhibitor): 5-LO enzyme solution, DMSO (at the same final concentration as in the inhibitor wells), and borate buffer.

-

Test Compound: 5-LO enzyme solution, this compound dilution, and borate buffer.

-

-

-

Pre-incubation:

-

Pre-incubate the plate/cuvettes at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells/cuvettes.

-

Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes. The formation of a conjugated diene in the hydroperoxide product results in this absorbance increase.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Ex Vivo Leukotriene B4 (LTB4) Production in Rat Whole Blood

This protocol describes a method to assess the inhibitory effect of a compound on LTB4 production in whole blood after oral administration to rats.

Materials:

-

Male Wistar rats

-

This compound or other test inhibitor formulated for oral administration

-

Heparinized blood collection tubes

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol for protein precipitation

-

LTB4 ELISA kit or LC-MS/MS for quantification

-

Centrifuge

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control orally (p.o.) to rats at the desired doses. A typical pretreatment time is 4 hours.[5]

-

-

Blood Collection:

-

At the end of the pretreatment period, collect blood from the rats via cardiac puncture or other appropriate method into heparinized tubes.

-

-

Stimulation of LTB4 Production:

-

Aliquot the whole blood into microcentrifuge tubes.

-

Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 synthesis.

-

Incubate the blood samples at 37°C for 15-30 minutes.

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.

-

Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

LTB4 Quantification:

-

Carefully collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of the compound.

-

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is used to evaluate the efficacy of compounds in an allergic asthma-like condition.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA) for sensitization and challenge

-

Aluminum hydroxide (adjuvant)

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure airway pressure

-

This compound or other test compound

Procedure:

-

Sensitization:

-

Sensitize the guinea pigs by intraperitoneal injection of a solution containing ovalbumin and aluminum hydroxide. This is typically done on day 1 and day 14.

-

-

Drug Administration:

-

On the day of the experiment (e.g., day 28), administer this compound or vehicle control either intravenously (i.v.) or orally (p.o.) at a specified pretreatment time (e.g., 5 minutes for i.v., 4 hours for p.o.).[5]

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pigs.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Connect the animal to a small animal ventilator.

-

Monitor intratracheal pressure using a pressure transducer.

-

-

Ovalbumin Challenge:

-

Administer an aerosolized solution of ovalbumin to the lungs to induce bronchoconstriction.

-

-

Measurement of Bronchoconstriction:

-

Record the increase in intratracheal pressure, which is a measure of airway resistance and bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ovalbumin-induced increase in airway pressure for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value, which is the dose of the compound that causes a 50% inhibition of the maximum bronchoconstrictor response.

-

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and allergy. Its well-defined mechanism of action and selectivity profile make it an invaluable research tool for elucidating the role of leukotrienes in health and disease. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of 5-lipoxygenase inhibition.

References

- 1. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of inhibition of ovalbumin-induced bronchoconstriction in guinea pigs and in vitro inhibition of tumor necrosis factor-alpha formation with phosphodiesterase 4 (PDE4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenomedullin inhibits ovalbumin-induced bronchoconstriction and airway microvascular leakage in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of WY-50295 Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Furthermore, it exhibits a dual mechanism of action by also acting as a leukotriene D4 (LTD4) receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound tromethamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, respiratory diseases, and drug development.

Introduction

Leukotrienes are potent lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase pathway. They are critically involved in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation. This compound tromethamine, chemically identified as S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, emerged as a promising therapeutic candidate due to its potent and selective inhibition of 5-lipoxygenase.[1] Additionally, its ability to antagonize LTD4 receptors offers a complementary mechanism to mitigate the effects of leukotrienes.[2] This document delineates the in vitro and in vivo pharmacological characteristics of this compound tromethamine.

Mechanism of Action

The primary mechanism of action of this compound tromethamine is the selective inhibition of the 5-lipoxygenase enzyme. This inhibition is reversible and, in some systems, dependent on the substrate concentration.[1] By blocking 5-LO, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

In addition to its 5-LO inhibitory activity, this compound tromethamine also demonstrates antagonism at the LTD4 receptor, as evidenced by its ability to inhibit LTD4-induced contractions of isolated guinea pig trachea.[2] This dual action allows this compound to not only block the production of leukotrienes but also to inhibit the biological effects of pre-formed LTD4.

Signaling Pathway of 5-Lipoxygenase Inhibition

The following diagram illustrates the 5-lipoxygenase pathway and the points of intervention for this compound tromethamine.

Caption: 5-Lipoxygenase signaling pathway and dual mechanism of this compound.

Quantitative Pharmacological Data

The inhibitory potency and efficacy of this compound tromethamine have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro 5-Lipoxygenase Inhibitory Activity

| Biological System | IC50 (µM) | Reference |

| Rat Peritoneal Exudate Cells | 0.055 | [1] |

| Mouse Macrophages | 0.16 | [1] |

| Human Peripheral Neutrophils | 1.2 | [1] |

| Rat Blood Leukocytes | 8.1 | [1] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | 5.7 | [1] |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 | [1][2] |

In Vivo 5-Lipoxygenase Inhibitory and Anti-Allergic Activity

| Model | Route | ED50 (mg/kg) | Pretreatment Time | Reference |

| Ex vivo LTB4 production in rat blood leukocytes | p.o. | 19.6 | 4 h | [1] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | i.v. | 2.5 | 5 min | [1][2] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | p.o. | 7.3 | 4 h | [1][2] |

| LTD4-induced bronchoconstriction (guinea pig) | i.v. | 1.3 | - | [2] |

| LTD4-induced bronchoconstriction (guinea pig) | p.o. | 6.6 | - | [2] |

p.o. = oral administration; i.v. = intravenous administration

Leukotriene D4 Receptor Antagonism

| Assay | Parameter | Value | Reference |

| LTD4-induced contractions of isolated guinea pig trachea | pA2 | 6.06 | [2] |

Selectivity Profile

This compound tromethamine demonstrates selectivity for 5-lipoxygenase over other enzymes involved in the arachidonic acid cascade. At concentrations up to 10 µM in rat peritoneal exudate cells and 1 µM in mouse macrophages, it did not affect prostaglandin generation.[1] In non-cellular enzyme assays, this compound was essentially inactive against 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase at concentrations up to 500 µM, and against human phospholipase A2 at concentrations up to 50 µM.[1]

Influence of Protein Binding

A significant characteristic of this compound is its high-affinity binding to human serum albumin. This binding is a primary reason for its reduced activity in human whole blood assays, where it did not inhibit LTB4 production at concentrations up to 200 µM. This suggests that in the in vivo human setting, the free, pharmacologically active concentration of this compound may be limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity in inflammatory cells.

-

Cell Preparation:

-

Rat peritoneal exudate cells, mouse macrophages, or human peripheral neutrophils are isolated and purified using standard cell separation techniques (e.g., density gradient centrifugation).

-

Cells are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.

-

-

Incubation with Inhibitor:

-

Aliquots of the cell suspension are pre-incubated with various concentrations of this compound tromethamine or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Synthesis:

-

Leukotriene production is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspension.

-

The reaction is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Sample Processing:

-

The reaction is terminated by placing the samples on ice and/or adding a chelating agent like EDTA.

-

Cells are pelleted by centrifugation, and the supernatant is collected for leukotriene analysis.

-

-

Quantification of Leukotriene B4:

-

LTB4 levels in the supernatant are quantified using a specific and sensitive method, such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This protocol describes a common model for evaluating anti-asthmatic drugs.

Caption: Experimental workflow for the ovalbumin-induced bronchoconstriction model.

-

Animal Sensitization:

-

Male Hartley guinea pigs are actively sensitized to ovalbumin. A typical protocol involves intraperitoneal (i.p.) injections of ovalbumin (e.g., 10 mg/kg) on two separate days (e.g., day 1 and day 3).

-

-

Waiting Period:

-

A period of 2 to 3 weeks is allowed for the development of an immune response and production of antibodies.

-

-

Drug Administration:

-

This compound tromethamine is administered either intravenously (i.v.) or orally (p.o.) at various doses. The pretreatment time before the ovalbumin challenge is critical and is specified in the experimental design (e.g., 5 minutes for i.v., 4 hours for p.o.).

-

-

Anesthesia and Surgical Preparation:

-

Animals are anesthetized (e.g., with sodium pentobarbital).

-

The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for the administration of the antigen challenge.

-

-

Measurement of Bronchoconstriction:

-

Bronchoconstriction is quantified using a method such as the Konzett-Rössler technique, which measures the overflow of air from a constant-volume respirator, or by measuring changes in intratracheal pressure.

-

-

Antigen Challenge:

-

A bolus i.v. injection of ovalbumin is administered to induce an immediate bronchoconstrictor response.

-

-

Data Analysis:

-

The peak increase in bronchoconstriction is measured for each animal.

-

The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

-

The ED50 value is determined from the dose-response curve.

-

Conclusion

This compound tromethamine is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with additional LTD4 receptor antagonist properties. It demonstrates significant efficacy in a range of preclinical in vitro and in vivo models of allergic inflammation and bronchoconstriction. While its high affinity for human serum albumin presents a potential challenge for clinical development, the pharmacological profile of this compound provides a valuable benchmark for the development of novel anti-inflammatory and anti-asthmatic therapies targeting the leukotriene pathway. This technical guide serves as a comprehensive resource for understanding the multifaceted pharmacological properties of this compound.

References

WY-50295: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor

Introduction: WY-50295, also known as this compound tromethamine, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO). Developed by Wyeth-Ayerst Research, this compound emerged in the early 1990s as a potential therapeutic agent for leukotriene-dependent pathologies such as asthma. This document provides a technical summary of the available scientific information on this compound, focusing on its pharmacological profile and mechanism of action. Due to the limited publicly available information on its specific discovery and detailed historical development, this guide will focus on the well-documented scientific findings.

Mechanism of Action and Pharmacological Profile

This compound exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including allergic reactions and inflammation. By blocking 5-LO, this compound effectively reduces the production of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The inhibitory activity of this compound has been demonstrated across various in vitro and in vivo models. It has shown significant potency in inhibiting 5-lipoxygenase in different cell types, including rat peritoneal exudate cells, mouse macrophages, and human peripheral neutrophils.[1] Notably, its inhibitory activity in purified human blood neutrophils was found to be reversible.[1]

A key characteristic of this compound is its selectivity for 5-lipoxygenase. Studies have shown that it is essentially inactive against other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase, at concentrations up to 500 microM.[1] Furthermore, it did not affect human phospholipase A2 at concentrations up to 50 microM.[1] Interestingly, this compound also demonstrated LTD4 receptor antagonism, suggesting a dual mechanism of action that could be beneficial in treating allergic conditions.[2]

One significant challenge identified for this compound was its high affinity for human serum albumin.[3] This binding was found to significantly reduce its inhibitory activity in human whole blood assays, a factor that may have limited its clinical development.[3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type/Assay | IC50 Value (µM) |

| Rat Peritoneal Exudate Cells | 0.055[1] |

| Mouse Macrophages | 0.16[1] |

| Human Peripheral Neutrophils | 1.2[1] |

| Rat Blood Leukocytes | 8.1[1] |

| Guinea Pig Cell-Free 5-Lipoxygenase | 5.7[1] |

| Fragmented Guinea Pig Lung (Peptidoleukotriene Release) | 0.63[1][2] |

| Rat Whole Blood Leukocytes (in vitro) | 40[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Endpoint | ED50 Value (mg/kg) |

| Rat | Oral | Ex vivo LTB4 Production in Blood Leukocytes | 19.6[1] |

| Guinea Pig | Intravenous | Ovalbumin-Induced Bronchoconstriction | 2.5[1] |

| Guinea Pig | Oral | Ovalbumin-Induced Bronchoconstriction | 7.3[1][2] |

| Guinea Pig | Intravenous | LTD4-Induced Bronchoconstriction | 1.3[2] |

| Guinea Pig | Oral | LTD4-Induced Bronchoconstriction | 6.6[2] |

Experimental Protocols

While detailed, step-by-step protocols for the original discovery experiments are not available, the published studies describe the general methodologies used to characterize this compound.

5-Lipoxygenase Inhibition Assay (General Protocol)

A common method to assess 5-LO inhibition involves the following steps:

-

Cell Preparation: Isolation of target cells (e.g., neutrophils, macrophages) from a suitable source (e.g., rat peritoneal lavage, human blood).

-

Pre-incubation: The isolated cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene synthesis.

-

Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB4) are extracted from the cell suspension.

-

Quantification: The amount of the specific leukotriene is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of leukotriene production (IC50) is calculated from the dose-response curve.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This in vivo model assesses the anti-allergic potential of a compound:

-

Sensitization: Guinea pigs are sensitized to ovalbumin to induce an allergic state.

-

Drug Administration: this compound is administered to the sensitized animals, typically intravenously or orally, at various doses and pretreatment times.

-

Antigen Challenge: The anesthetized animals are challenged with an intravenous injection of ovalbumin to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in airway resistance or other respiratory parameters are measured to quantify the degree of bronchoconstriction.

-

ED50 Determination: The effective dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the leukotriene synthesis pathway and the experimental workflow for evaluating 5-lipoxygenase inhibitors.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: General Experimental Workflow for 5-LO Inhibitor Evaluation.

Conclusion

This compound is a well-characterized 5-lipoxygenase inhibitor with potent in vitro and in vivo activity. Its selectivity for 5-LO and its dual action as an LTD4 antagonist made it a promising candidate for the treatment of asthma and other inflammatory diseases. However, its high affinity for human serum albumin likely presented a significant hurdle for its clinical development. While the detailed history of its discovery remains largely proprietary, the published scientific literature provides a solid foundation for understanding its pharmacological properties and mechanism of action.

References

- 1. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WY-50, 295 tromethamine: an orally active 5-lipoxygenase inhibitor with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound tromethamine: a 5-lipoxygenase inhibitor without activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WY-50295 in the Inhibition of the Leukotriene Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of numerous inflammatory diseases, including asthma.[1][2] The biosynthesis of these molecules is a complex cascade initiated by the enzyme 5-lipoxygenase (5-LOX).[1][2] Consequently, inhibition of 5-LOX presents a compelling therapeutic strategy. This technical guide provides an in-depth analysis of WY-50295, a potent and selective 5-lipoxygenase inhibitor. We will explore its mechanism of action, present its inhibitory profile through comprehensive data, detail relevant experimental protocols for its evaluation, and visualize the intricate molecular pathways and experimental workflows involved.

Introduction to the Leukotriene Biosynthesis Pathway

The production of leukotrienes begins with the release of arachidonic acid (AA) from the cell membrane's phospholipids by phospholipase A2.[1] Within the cell, the 5-LOX pathway is central to the synthesis of leukotrienes. For 5-LOX to be active, it must translocate to the nuclear membrane and form a complex with the 5-lipoxygenase-activating protein (FLAP).[1][3] FLAP's role is crucial as it facilitates the transfer of arachidonic acid to 5-LOX.[4][5]

Once activated, 5-LOX catalyzes the conversion of AA into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted into leukotriene A4 (LTA4).[2][6] LTA4 is a pivotal branching point in the pathway. It can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for leukocytes.[2][7] Alternatively, LTA4 can be conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[2][3] These CysLTs are known to cause bronchoconstriction, increase vascular permeability, and stimulate mucus secretion, all hallmark features of asthma.[1][8]

This compound: A Selective 5-Lipoxygenase Inhibitor

This compound is an orally active and selective inhibitor of 5-lipoxygenase.[9][10][11] Its primary mechanism of action is the direct inhibition of the 5-LOX enzyme, thereby preventing the synthesis of both LTB4 and the cysteinyl leukotrienes.[9]

Mechanism of Action Visualization

The following diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of this compound.

References

- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Determination of the contribution of cysteinyl leukotrienes and leukotriene B4 in acute inflammatory responses using 5-lipoxygenase- and leukotriene A4 hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxygenase | DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

Cellular Targets of WY-50295: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-50295, also known as S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma. This compound has demonstrated efficacy in both in vitro and in vivo models by blocking the production of leukotrienes. Furthermore, it exhibits a secondary activity as a leukotriene D4 (LTD4) receptor antagonist, which contributes to its overall anti-allergic and anti-inflammatory profile. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Cellular Targets and Quantitative Data

The primary cellular target of this compound is the enzyme 5-lipoxygenase. It also demonstrates activity as an antagonist at the leukotriene D4 (LTD4) receptor. The following tables summarize the quantitative data for these interactions across various biological systems.

Table 1: 5-Lipoxygenase (5-LO) Inhibitory Activity of this compound

| Biological System | Parameter | Value |

| Rat Peritoneal Exudate Cells | IC50 | 0.055 µM |

| Mouse Macrophages | IC50 | 0.16 µM |

| Human Peripheral Neutrophils | IC50 | 1.2 µM |

| Rat Blood Leukocytes | IC50 | 8.1 µM |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | IC50 | 0.63 µM |

| Rat Whole Blood (in vitro LTB4 formation) | IC50 | 40 µM |

| Rat Blood Leukocytes (ex vivo LTB4 production) | ED50 (p.o.) | 19.6 mg/kg |

| Ovalbumin-induced Bronchoconstriction (anesthetized sensitized guinea pigs) | ED50 (i.v.) | 2.5 mg/kg |

| Ovalbumin-induced Bronchoconstriction (anesthetized sensitized guinea pigs) | ED50 (p.o.) | 7.3 mg/kg |

Table 2: Leukotriene D4 (LTD4) Receptor Antagonist Activity of this compound

| Biological System | Parameter | Value |

| Isolated Guinea Pig Trachea (LTD4-induced contractions) | pA2 | 6.06 |

| LTD4-induced Bronchoconstriction (anesthetized guinea pigs) | ED50 (i.v.) | 1.3 mg/kg |

| LTD4-induced Bronchoconstriction (anesthetized guinea pigs) | ED50 (p.o.) | 6.6 mg/kg |

-

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

-

ED50: The half maximal effective dose, representing the dose of a drug that produces 50% of its maximal effect in vivo.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway of this compound Action

This compound exerts its primary effect by inhibiting the 5-lipoxygenase pathway, which is a critical part of the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments cited in the characterization of this compound.

5-Lipoxygenase Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the activity of the 5-LO enzyme.

-

Enzyme Source: 5-lipoxygenase can be obtained from various sources, including purified recombinant enzyme, or as a crude preparation from cells such as rat peritoneal exudate cells, mouse macrophages, or human peripheral neutrophils.

-

Substrate: Arachidonic acid is used as the natural substrate for 5-LO.

-

Assay Procedure:

-

The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, typically by the addition of an organic solvent.

-

-

Detection of Products: The products of the 5-LO reaction, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), are quantified. This is commonly done using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Leukotriene Release Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the production and release of leukotrienes from intact cells.

-

Cell Preparation: Inflammatory cells that produce leukotrienes, such as human peripheral neutrophils or rat blood leukocytes, are isolated and suspended in a suitable buffer.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Cell Stimulation: The cells are stimulated with an agent that activates the 5-LO pathway, such as the calcium ionophore A23187 or an antigen in the case of sensitized cells.

-

Incubation: The stimulated cells are incubated for a specific period to allow for the synthesis and release of leukotrienes.

-

Sample Collection and Analysis: The cell suspension is centrifuged, and the supernatant containing the released leukotrienes is collected. The concentration of specific leukotrienes (e.g., LTB4) is quantified using ELISA or HPLC.

-

Data Analysis: The IC50 value is calculated as described for the in vitro enzyme assay.

Antigen-Induced Bronchoconstriction in Guinea Pigs (In Vivo)

This in vivo model assesses the efficacy of this compound in a relevant animal model of allergic asthma.

-

Animal Sensitization: Guinea pigs are actively sensitized to an antigen, typically ovalbumin.

-

Drug Administration: this compound is administered to the sensitized animals, either intravenously (i.v.) or orally (p.o.), at various doses. A control group receives the vehicle.

-

Antigen Challenge: After a specified pre-treatment time, the anesthetized and mechanically ventilated animals are challenged with an aerosol of the antigen (ovalbumin) to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in airway resistance and/or dynamic lung compliance are measured to quantify the bronchoconstrictor response.

-

Data Analysis: The percentage of inhibition of the antigen-induced bronchoconstriction is calculated for each dose of this compound compared to the vehicle control group. The ED50 value is then determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a 5-lipoxygenase inhibitor like this compound.

An In-depth Technical Guide to the Core Properties of WY-50295 (Renzapride)

Disclaimer: Extensive literature searches did not yield specific data for "WY-50295 tromethamine salt." The available scientific and clinical data pertains to this compound, also known as Renzapride, and its hydrochloride salt. This guide therefore focuses on the core properties of Renzapride, with supplementary information on the general characteristics of tromethamine salts in pharmaceuticals.

Introduction

This compound, chemically known as Renzapride, is a substituted benzamide with potent prokinetic and antiemetic properties.[1][2] It has been the subject of numerous preclinical and clinical investigations, primarily for the treatment of gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C).[2][3] Renzapride's unique pharmacological profile stems from its dual activity as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1][4] This dual mechanism of action is believed to contribute to its effects on gastrointestinal motility and visceral sensitivity.

This technical guide provides a comprehensive overview of the chemical, physical, pharmacological, and clinical properties of Renzapride, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific data for the tromethamine salt of this compound is not publicly available, this section details the properties of Renzapride and general characteristics of tromethamine as a pharmaceutical salt former.

Table 1: Chemical and Physical Properties of Renzapride

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-((4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | [2] |

| Synonyms | Renzapride, ATL-1251, BRL-24924 | [5] |

| CAS Number | 112727-80-7 (Renzapride) | [2] |

| Molecular Formula | C₁₆H₂₂ClN₃O₂ | [2] |

| Molecular Weight | 323.82 g/mol | [2] |

Tromethamine as a Salt Former:

Tromethamine (Tris(hydroxymethyl)aminomethane) is a biologically compatible amine used to form salts of acidic drugs.[6][7] Its primary advantages in pharmaceutical formulations include:

-

Enhanced Solubility and Dissolution: Tromethamine salts of poorly soluble drugs often exhibit significantly improved aqueous solubility and dissolution rates.[8]

-

Buffering Capacity: Tromethamine is an effective biological buffer, which can help maintain a stable pH environment.[9]

-

Improved Stability: In some cases, tromethamine salts can offer greater physical and chemical stability compared to the free acid or other salt forms.[7]

The formation of a tromethamine salt of an active pharmaceutical ingredient (API) like Renzapride would involve an acid-base reaction between the acidic moiety of the API and the basic tromethamine.

Pharmacological Properties

Mechanism of Action

Renzapride's primary mechanism of action involves the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[1]

-

5-HT₄ Receptor Agonism: As a full agonist at 5-HT₄ receptors, Renzapride stimulates the release of acetylcholine in the enteric nervous system. This cholinergic stimulation enhances peristalsis and accelerates gastrointestinal transit.[1][4]

-

5-HT₃ Receptor Antagonism: By blocking 5-HT₃ receptors, Renzapride exhibits antiemetic effects and may also modulate visceral sensitivity, potentially reducing abdominal pain and discomfort associated with IBS.[1][4]

The following diagram illustrates the proposed signaling pathway of Renzapride.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Renzapride for various serotonin receptors. The following table summarizes the reported binding affinities (Ki values).

Table 2: Renzapride Receptor Binding Affinities

| Receptor | Species/Tissue | Radioligand | Ki (nM) | Reference |

| 5-HT₃ | Human (cloned) | [³H]GR65630 | 17 | [1] |

| 5-HT₄ | Guinea Pig Striatum | [³H]GR113808 | 477 | [1] |

| 5-HT₂ₐ | Human (cloned) | [³H]Ketanserin | >1000 | [1] |

| 5-HT₂ₑ | Human (cloned) | [³H]5-HT | >1000 | [1] |

Pharmacokinetics

Pharmacokinetic studies in humans have revealed the following parameters for Renzapride.

Table 3: Pharmacokinetic Parameters of Renzapride in Humans

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | [4] |

| Metabolism | Limited metabolism by liver microsomes | [1] |

| Excretion | Primarily renal | [10] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative example based on published methodologies for determining the binding affinity of a test compound like Renzapride to serotonin receptors.[1]

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT₃ or 5-HT₄) are prepared from cultured cells or tissue homogenates.

-

The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Incubation:

-

In a multi-well plate, the following are incubated in a suitable buffer (e.g., Tris-HCl):

-

A fixed concentration of a specific radioligand (e.g., [³H]GR65630 for 5-HT₃ receptors).

-

The cell membrane preparation.

-

Varying concentrations of the test compound (Renzapride) or a known displacing agent for determining non-specific binding.

-

-

The plate is incubated at a specific temperature for a defined period to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

-

Scintillation Counting:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Gastric Emptying Scintigraphy (Standardized Protocol)

This protocol is based on consensus recommendations for performing gastric emptying scintigraphy in a clinical research setting.[11][12]

Methodology:

-

Patient Preparation:

-

Patients are required to fast overnight before the study.

-

Medications that may affect gastric motility (e.g., prokinetics, opiates, anticholinergics) are typically withheld for a specified period before the test.

-

-

Radiolabeled Meal:

-

A standardized meal, such as two scrambled eggs labeled with 99mTc-sulfur colloid, is ingested by the patient.

-

-

Scintigraphic Imaging:

-

Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

-

-

Data Analysis:

-

Regions of interest are drawn around the stomach on the images to measure the amount of radioactivity remaining at each time point.

-

The geometric mean of the anterior and posterior counts is used to correct for tissue attenuation.

-

A time-activity curve is generated to visualize the rate of gastric emptying.

-

The percentage of gastric retention at each imaging time point is calculated.

-

Clinical Studies

Renzapride has been evaluated in several clinical trials for the treatment of IBS-C.[2][3]

Table 4: Overview of Key Renzapride Clinical Trials in IBS-C

| Trial Phase | Number of Patients | Dosing Regimen | Primary Endpoint | Key Findings | Reference |

| Phase IIb | 510 | 1, 2, or 4 mg once daily for 12 weeks | Patient's assessment of relief from abdominal pain and/or discomfort | Dose-dependent increase in responder rates, with the 4 mg dose showing numerical superiority over placebo. | [3] |

| Phase III | 1798 (female) | 2 mg twice daily or 4 mg once daily for 12 weeks | Number of months with relief of overall IBS symptoms | Both Renzapride doses were statistically superior to placebo in providing relief of overall IBS symptoms. | [2] |

Conclusion

This compound (Renzapride) is a potent, orally available dual 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist with demonstrated prokinetic and antiemetic effects. While specific data on a tromethamine salt formulation is not publicly available, the extensive research on Renzapride hydrochloride has established its pharmacological profile and clinical efficacy in the management of IBS-C. The data presented in this guide, including receptor binding affinities, pharmacokinetic parameters, and summaries of key experimental and clinical protocols, provide a comprehensive resource for researchers and drug development professionals interested in this compound. Further investigation into the specific properties and potential advantages of a tromethamine salt formulation of Renzapride may be warranted.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renzapride - Wikipedia [en.wikipedia.org]

- 3. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EndoLogic | Frequently Asked Questions [endologicusa.com]

- 5. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tromethamine:A Versatile Compound from Chemical Industry to Medicine-Grand Fuchi | Erect Industrial Benchmark, Creat Centennial Brand [en.fuchigroup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TROMETHAMINE - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. tech.snmjournals.org [tech.snmjournals.org]

- 12. richtlijnendatabase.nl [richtlijnendatabase.nl]

The Role of 5-Lipoxygenase in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated or chronic inflammation is a key driver of numerous diseases, including asthma, rheumatoid arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] Central to the inflammatory cascade are lipid mediators derived from the arachidonic acid (AA) pathway. One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX), which catalyzes the initial steps in the biosynthesis of leukotrienes, a family of potent pro-inflammatory molecules.[2] This technical guide provides an in-depth exploration of the role of 5-LOX in inflammation, including its mechanism of action, signaling pathways, and the therapeutic potential of its inhibition.

The 5-Lipoxygenase Pathway: A Cascade of Inflammatory Mediators

The 5-LOX pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes. This pathway is primarily active in immune cells such as neutrophils, eosinophils, monocytes, macrophages, mast cells, and dendritic cells.[3]

Mechanism of Action

The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from membrane phospholipids by the action of cytosolic phospholipase A2 (cPLA2).[4] The subsequent steps are catalyzed by 5-LOX in a two-step process:

-

Oxygenation: 5-LOX, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3]

-

Dehydration: 5-LOX then catalyzes the dehydration of 5-HPETE to form another unstable intermediate, leukotriene A4 (LTA4).[3]

For its full activity in intact cells, 5-LOX requires the presence of the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein.[5] Upon cell stimulation, 5-LOX translocates from the cytosol and/or nucleoplasm to the nuclear envelope, where it colocalizes with FLAP.[6] FLAP is believed to facilitate the transfer of arachidonic acid to 5-LOX, thereby enhancing the efficiency of leukotriene synthesis.[7]

Downstream Synthesis of Leukotrienes

LTA4 serves as a crucial branching point for the synthesis of two distinct classes of leukotrienes:

-

Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4.[8] LTB4 is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[8]

-

Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, such as eosinophils and mast cells, LTA4 is conjugated with glutathione to form LTC4.[9] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[4] The cys-LTs are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, playing a significant role in the pathophysiology of asthma.[4][8]

Signaling Pathways of 5-LOX-Derived Leukotrienes

Leukotrienes exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.

LTB4 and its Receptors (BLT1 and BLT2)

LTB4 primarily signals through the high-affinity BLT1 receptor, which is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells.[10][11] A lower-affinity receptor, BLT2, is more ubiquitously expressed and can also be activated by other lipid mediators.

Activation of the BLT1 receptor on neutrophils triggers a cascade of intracellular signaling events, including:

-

Activation of Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[12]

-

Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium stores and DAG-mediated activation of protein kinase C (PKC).

-

Activation of the Ras/Raf/MEK/ERK signaling pathway.[13]

These signaling events culminate in various cellular responses that are central to the inflammatory process, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Cysteinyl Leukotrienes and their Receptors (CysLT1 and CysLT2)

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) mediate their effects through two main receptors, CysLT1 and CysLT2. The CysLT1 receptor is the primary target for the anti-asthmatic drugs known as leukotriene receptor antagonists (LTRAs).[14]

The signaling cascade initiated by the activation of the CysLT1 receptor in cells like eosinophils and smooth muscle cells involves:

-

Coupling to Gq proteins, leading to the activation of PLC.

-

Generation of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC.[9]

-

Activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[15]

These signaling pathways lead to cellular responses such as smooth muscle contraction, increased vascular permeability, and eosinophil migration and activation.[14]

Visualization of Signaling Pathways

Below are Graphviz diagrams illustrating the 5-LOX signaling pathway and the downstream signaling of its products.

Role of 5-Lipoxygenase in Inflammatory Diseases

Dysregulation of the 5-LOX pathway and the subsequent overproduction of leukotrienes are implicated in the pathogenesis of a wide range of inflammatory diseases.

-

Asthma: Cys-LTs are potent bronchoconstrictors and mediators of airway inflammation, mucus production, and airway hyperresponsiveness, all of which are hallmarks of asthma.[14]

-

Rheumatoid Arthritis (RA): LTB4 is found at high levels in the synovial fluid of patients with RA and is a potent chemoattractant for neutrophils, which contribute to joint inflammation and damage.[1][2]

-

Inflammatory Bowel Disease (IBD): Elevated levels of LTB4 are found in the colonic mucosa of patients with IBD, where it promotes neutrophil infiltration and tissue injury.[2][15][16][17]

-

Atherosclerosis: The 5-LOX pathway is involved in the recruitment of inflammatory cells to atherosclerotic plaques, contributing to their growth and instability.

Quantitative Data in 5-LOX Research

The following tables summarize key quantitative data related to the 5-LOX pathway.

Table 1: Kinetic Properties of 5-Lipoxygenase

| Parameter | Value | Substrate | Source |

| Km(app) | 182 ± 16 µM | Arachidonic Acid | Rat Basophilic Leukemia Cells[1] |

| Vmax(app) | 425 ± 140 nmol O₂/(min x mg protein) | Arachidonic Acid | Rat Basophilic Leukemia Cells[1] |

Table 2: IC₅₀ Values of 5-Lipoxygenase Inhibitors

| Inhibitor | IC₅₀ | Assay System | Reference |

| Zileuton | 0.3 µM | Rat Polymorphonuclear Leukocytes (5-HETE synthesis) | |

| Zileuton | 0.4 µM | Human Polymorphonuclear Leukocytes (LTB₄ biosynthesis) | [4] |

| Zileuton | 0.9 µM | Human Whole Blood (LTB₄ biosynthesis) | [4] |

| Atreleuton | ~1 µM | Various cell-based assays | |

| Licofelone | Not specified for 5-LOX alone (dual inhibitor) | Adjuvant-induced arthritis in rats | [13] |

| BWA4C | 0.03 µM | Inflamed colonic resection tissue from colitis patients (LTB₄ formation) | [9] |

Table 3: Leukotriene Levels in Inflammatory Conditions

| Leukotriene | Concentration | Biological Fluid/Tissue | Condition | Reference |

| LTB₄ | Significantly higher than in osteoarthritis | Synovial Fluid | Rheumatoid Arthritis | [1][2][5] |

| cys-LTs | Median 9.5 ng/ml | Induced Sputum | Asthma | |

| cys-LTs | Median 6.4 ng/ml | Induced Sputum | Normal Controls | |

| LTB₄ | Markedly elevated | Colonic Mucosa | Inflammatory Bowel Disease | [2][15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the 5-LOX pathway.

Spectrophotometric Assay for 5-Lipoxygenase Activity

This assay measures the formation of hydroperoxides from the oxidation of arachidonic acid by 5-LOX, which can be monitored by the increase in absorbance at 234-237 nm.

Materials:

-

Enzyme source (e.g., purified 5-LOX, cell lysate)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, with 5 mM EDTA and 0.02% Lubrol PX)

-

Spectrophotometer capable of reading UV absorbance

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the reaction buffer.

-

Add the arachidonic acid stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding the enzyme source to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion or with a pipette.

-

Monitor the increase in absorbance at 237 nm over time (e.g., for 5-10 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product.

Workflow Diagram:

Measurement of Leukotrienes by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are a common and sensitive method for quantifying specific leukotrienes in biological samples.

Materials:

-

Leukotriene-specific ELISA kit (e.g., for LTB4 or cys-LTs)

-

Biological sample (e.g., plasma, cell culture supernatant, bronchoalveolar lavage fluid)

-

Microplate reader

Procedure (General Outline):

-

Prepare standards and samples according to the kit instructions. This may involve dilution of the samples.

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated secondary antibody or a competing enzyme-linked antigen, depending on the assay format (direct, indirect, or competitive).

-

Incubate the plate for the specified time and temperature to allow for antibody-antigen binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution to the wells, which will react with the enzyme to produce a colorimetric signal.

-

Incubate for a set time to allow for color development.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the leukotriene in the samples.

In Vivo Mouse Model of Ovalbumin-Induced Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutic agents, including 5-LOX inhibitors.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

5-LOX inhibitor (e.g., Zileuton)

-

Nebulizer

Procedure:

-

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in alum.

-

Drug Treatment: Administer the 5-LOX inhibitor (e.g., Zileuton, at a specified dose and route, such as oral gavage) or vehicle control to the mice for a defined period before and/or during the challenge phase. A dose of 300 mg/kg has been used in mice for other studies.

-

Challenge: On consecutive days (e.g., days 28, 29, and 30), challenge the sensitized mice with an aerosolized solution of OVA using a nebulizer.

-

Assessment of Airway Inflammation and Hyperresponsiveness:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure the influx of inflammatory cells (e.g., eosinophils) and the levels of cytokines and leukotrienes.

-

Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

-

Airway Hyperresponsiveness (AHR): Measure the changes in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

-

Drug Development Targeting the 5-LOX Pathway

The central role of 5-LOX in inflammation has made it an attractive target for the development of anti-inflammatory drugs. Two main strategies have been pursued:

-

Direct 5-LOX Inhibitors: These compounds, such as Zileuton , directly inhibit the enzymatic activity of 5-LOX, thereby blocking the production of all leukotrienes.[14] Zileuton is approved for the treatment of asthma.[14]

-

FLAP Inhibitors: These agents, such as Atreleuton , bind to FLAP and prevent the interaction between 5-LOX and its substrate, arachidonic acid, thus inhibiting leukotriene synthesis.

While these approaches have shown promise, particularly in asthma, their efficacy in other inflammatory conditions like rheumatoid arthritis has been less consistent in clinical trials.[2] This highlights the complexity of inflammatory diseases and the potential for redundancy in inflammatory pathways.

Conclusion

5-lipoxygenase is a pivotal enzyme in the inflammatory process, initiating the biosynthesis of the potent pro-inflammatory lipid mediators, the leukotrienes. A thorough understanding of the 5-LOX pathway, its signaling mechanisms, and its role in various inflammatory diseases is crucial for the development of novel and effective anti-inflammatory therapies. This technical guide has provided a comprehensive overview of the current knowledge in this field, offering a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of inflammation and to design the next generation of anti-inflammatory drugs.

References

- 1. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracrine Cysteinyl Leukotriene Receptor–mediated Signaling of Eosinophil Vesicular Transport–mediated Interleukin-4 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotrienes induce human eosinophil locomotion and adhesion molecule expression via a CysLT1 receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The LTB4–BLT1 axis regulates actomyosin and β2-integrin dynamics during neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipoxygenase activity determination [protocols.io]

- 14. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Experimental Protocols for the 5-Lipoxygenase Inhibitor WY-50295

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experiments involving WY-50295, a potent and selective 5-lipoxygenase inhibitor. The information is compiled from published research to guide the design and execution of preclinical studies.

Data Presentation

The following tables summarize the in vivo efficacy of this compound tromethamine in various animal models.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Leukotriene B4 Production

| Animal Model | Administration Route | Pretreatment Time | Efficacy (ED₅₀) | Endpoint |